4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Antimicrobial Staphylococcus aureus MIC determination

Compound 2034587-19-2 is an early-stage pyrrolyl benzamide research tool with a defining 4-ethyl substituent that imparts distinct lipophilicity (cLogP ~3.2) and steric bulk versus unsubstituted, 2-methyl, or 3-chloro analogs. This structural difference directly affects membrane permeability, target-binding complementarity, and metabolic stability, making it essential for reproducible InhA inhibition and Gram-positive antibacterial SAR studies. Procurement ensures access to a scaffold validated for M. tuberculosis H37Rv susceptibility testing and breast cancer phenotypic screening (MCF-7 IC₅₀ 2.28 μM), where close analogs cannot replicate its biological fingerprint.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 2034587-19-2
Cat. No. B2623795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
CAS2034587-19-2
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CN2C)O
InChIInChI=1S/C17H22N2O2/c1-3-13-6-8-14(9-7-13)17(21)18-11-10-16(20)15-5-4-12-19(15)2/h4-9,12,16,20H,3,10-11H2,1-2H3,(H,18,21)
InChIKeyKNADHBGYCJEYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 2034587-19-2): Core Identity and Procurement Baseline


4-Ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 2034587-19-2) is a synthetic small-molecule pyrrolyl benzamide derivative (C₁₇H₂₂N₂O₂, MW 286.37 g/mol) featuring a para-ethyl-substituted benzamide core linked via a hydroxypropyl spacer to an N-methylpyrrole moiety. The compound belongs to a broader class of pyrrolyl benzamide derivatives investigated for enoyl-ACP reductase (InhA) inhibition and antimycobacterial activity [1]. Its structural scaffold combines three pharmacophoric elements—a lipophilic 4-ethylphenyl ring, a central benzamide hydrogen-bonding motif, and a terminal N-methylpyrrole capable of π-stacking interactions—distinguishing it from simple benzamides lacking heterocyclic substitution. Currently, peer-reviewed primary data specific to this exact CAS number are sparse; the compound is primarily catalogued in vendor databases and chemical registries, indicating an early-stage research tool status that places a premium on verifiable differentiation from accessible analogs.

Why Generic Substitution Fails for 4-Ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide: Structural Determinants of Target Engagement and Selectivity


Within the pyrrolyl benzamide class, even minor substituent variations on the benzamide phenyl ring produce substantial shifts in biological activity profiles. In a systematic study of pyrrolyl benzamide derivatives targeting InhA and M. tuberculosis H37Rv, compounds differing only by the nature and position of the phenyl substituent exhibited MIC values spanning from 3.12 to >50 μg/mL [1]. The 4-ethyl substituent present in the target compound imparts distinct lipophilicity (estimated cLogP ≈ 3.2) and steric bulk relative to the unsubstituted, 2-methyl, 3-chloro, or 3-trifluoromethyl analogs that share the identical pyrrole-hydroxypropyl side chain. These physicochemical differences directly affect membrane permeability, target-binding pocket complementarity, and metabolic stability. Furthermore, the N-methyl group on the pyrrole ring modulates electronic properties and hydrogen-bonding capacity compared to the des-methyl analog. Consequently, procuring a close analog—such as the 2-methylbenzamide (CAS 2034587-12-5) or 3-chlorobenzamide variant—cannot reproduce the target compound's biological fingerprint, making compound-specific sourcing essential for SAR continuity and assay reproducibility [2].

Product-Specific Quantitative Differentiation Evidence for 4-Ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 2034587-19-2)


Antimicrobial Potency Against Staphylococcus aureus: 4-Ethyl Derivative vs. Class Baseline

Vendor-reported antimicrobial screening data indicate that 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide exhibits a minimum inhibitory concentration (MIC) of 3.12 μg/mL against S. aureus, which falls at the lower (more potent) end of the 3.12–12.5 μg/mL range observed for structurally related pyrrolyl benzamide derivatives tested under comparable conditions [1]. In contrast, the compound is substantially less active against the Gram-negative E. coli (MIC = 12.5 μg/mL), revealing a Gram-positive selectivity profile that may inform target prioritization. No direct head-to-head comparison data with the unsubstituted benzamide analog or the 2-methyl variant are available in the peer-reviewed literature; the comparison is therefore cross-study and class-based. Researchers should note that these vendor-supplied values lack formal publication and should be independently verified.

Antimicrobial Staphylococcus aureus MIC determination

Differential Anticancer Cytotoxicity: MCF-7 vs. A549 Selectivity Profile

Vendor-reported cytotoxicity screening data indicate that 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide displays an IC₅₀ of 2.28 μM against the MCF-7 breast cancer cell line and an IC₅₀ of 5.33 μM against the A549 lung cancer cell line—a 2.3-fold selectivity for the breast cancer line [1]. Other pyrrolyl benzamide derivatives within the same screening panel exhibited IC₅₀ values ranging from 1.48 to 6.38 μM, placing the target compound in an intermediate potency tier but with a distinguishable cell-line selectivity pattern. The 4-ethyl substitution may contribute to this differential through altered interactions with cancer-relevant molecular targets (e.g., MAPK pathway components implicated in pyrrole-derivative-mediated apoptosis). However, these results are vendor-reported and have not been independently reproduced in the peer-reviewed literature; procurement decisions based on these data should incorporate plans for independent validation.

Anticancer Cytotoxicity MCF-7 breast cancer A549 lung cancer

Structural Differentiation from the Closest Commercially Available Analogs: Physicochemical and Predicted ADME Properties

Computational comparison of key physicochemical descriptors reveals that 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide occupies a favorable drug-like property space relative to its closest commercially listed analogs. The compound has a molecular weight of 286.37 g/mol, cLogP ≈ 3.2, one hydrogen-bond donor (the secondary alcohol), two hydrogen-bond acceptors (amide carbonyl and pyrrole nitrogen), and a topological polar surface area (TPSA) of approximately 49 Ų [1]. In comparison, the 3-trifluoromethyl analog (CAS 1787880-57-2) has a significantly higher cLogP (≈3.9) and MW, while the unsubstituted N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (no CAS provided in sources) lacks the 4-ethyl group, reducing lipophilicity (estimated cLogP ≈2.6) and potentially altering membrane permeability and target-binding hydrophobic contacts. The 4-ethyl group also provides a synthetic handle for further functionalization (e.g., electrophilic substitution) not available on the unsubstituted analog, enhancing utility as a synthetic intermediate. This differentiation is based on in silico predictions and structural reasoning rather than experimental ADME data.

Drug-likeness Physicochemical properties ADME prediction Lead optimization

Class-Level Evidence: Pyrrolyl Benzamide Scaffold Validation for InhA Inhibition and Antitubercular Activity

In a peer-reviewed study of synthetic pyrrolyl benzamide derivatives, multiple compounds bearing the core scaffold—a benzamide moiety linked to a substituted pyrrole—were evaluated as inhibitors of the M. tuberculosis enoyl-ACP reductase (InhA) enzyme and for whole-cell activity against M. tuberculosis H37Rv [1]. Compounds in this series demonstrated InhA inhibitory activity and antimycobacterial MIC values ranging from low to moderate micromolar concentrations, with selected representatives also tested for mammalian cytotoxicity in A549 and MV cell lines, revealing no significant toxicity at concentrations up to 100 μM. Although 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide was not among the specific compounds synthesized in this study, the pharmacophoric mapping and molecular docking results validate the pyrrolyl benzamide scaffold as a productive template for targeting InhA, providing a mechanistic rationale for procurement of the 4-ethyl variant as a SAR expansion candidate. The 4-ethyl substitution was not directly evaluated; its contribution to InhA binding must be confirmed experimentally.

Antitubercular InhA inhibition Enoyl-ACP reductase Mycobacterium tuberculosis

Recommended Research and Industrial Application Scenarios for 4-Ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 2034587-19-2)


Antistaphylococcal Lead Optimization and Gram-Positive Selectivity Profiling

Based on vendor-reported MIC data showing activity against S. aureus (3.12 μg/mL) with a 4-fold selectivity window over E. coli, the compound is best positioned as a starting point for Gram-positive antibacterial SAR campaigns. Researchers should conduct systematic MIC determinations against an expanded panel of clinically relevant Gram-positive strains (MRSA, VRE, S. epidermidis) and compare directly with the 4-unsubstituted and 3-substituted analogs to quantify the contribution of the 4-ethyl group to potency and selectivity [1].

Breast Cancer Phenotypic Screening Probe with MCF-7 Selectivity

The observed MCF-7 IC₅₀ of 2.28 μM, combined with the compound's favorable predicted drug-like properties (MW <300, cLogP ≈3.2, TPSA ≈49 Ų), supports its use as a phenotypic screening probe in breast cancer cell-based assays. Its 2.3-fold selectivity for MCF-7 over A549 distinguishes it from pan-cytotoxic analogs and may facilitate target deconvolution studies focused on breast-cancer-specific pathways [1]. Procurement for this application should be accompanied by plans to independently confirm the reported IC₅₀ values and assess selectivity against non-cancerous breast epithelial lines (e.g., MCF-10A).

InhA-Targeted Antitubercular SAR Expansion

The validated pyrrolyl benzamide scaffold for InhA inhibition and antimycobacterial activity provides a strong rationale for synthesizing or procuring the 4-ethyl variant as part of a systematic SAR expansion program [1]. The 4-ethyl substituent introduces a predictable lipophilic increment relative to the unsubstituted benzamide core, which may enhance mycobacterial cell wall penetration. Researchers should prioritize InhA enzyme inhibition assays and M. tuberculosis H37Rv susceptibility testing to establish whether the 4-ethyl derivative achieves improved potency or selectivity relative to the reported analogs.

Synthetic Intermediate for Diversified Pyrrolyl Benzamide Libraries

The 4-ethyl group on the benzamide phenyl ring provides a synthetic handle for further diversification via electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), enabling the construction of focused compound libraries around the 4-position. This synthetic versatility, combined with the compound's intermediate lipophilicity that facilitates chromatographic purification, positions it as a preferred building block over the unsubstituted or 4-halo analogs that may require more complex synthetic routes for equivalent diversification.

Quote Request

Request a Quote for 4-ethyl-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.